molecular formula C24H19BrN2O5 B11210480 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate

2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate

Cat. No.: B11210480
M. Wt: 495.3 g/mol
InChI Key: FVGMKDZMQZTHBX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is a complex organic compound that combines several functional groups, including a bromophenyl group, a furan ring, and a tryptophan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic pathways.

Biology and Medicine

It could be explored for its potential as an antimicrobial or anticancer agent, given the known activities of furan and tryptophan derivatives .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate would depend on its specific application. In a biological context, it might interact with enzymes or receptors due to its structural components. The bromophenyl group could facilitate binding to hydrophobic pockets, while the furan and tryptophan moieties could interact with various functional groups in the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)acetic acid: A simpler compound with similar bromophenyl functionality.

    N-(Furan-2-ylcarbonyl)tryptophan: Shares the furan and tryptophan components but lacks the bromophenyl group.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)tryptophanate is unique due to its combination of a bromophenyl group, a furan ring, and a tryptophan derivative. This unique structure allows it to participate in a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H19BrN2O5

Molecular Weight

495.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C24H19BrN2O5/c25-17-9-7-15(8-10-17)21(28)14-32-24(30)20(27-23(29)22-6-3-11-31-22)12-16-13-26-19-5-2-1-4-18(16)19/h1-11,13,20,26H,12,14H2,(H,27,29)

InChI Key

FVGMKDZMQZTHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4

Origin of Product

United States

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